(E)-2-(5-benzyl-4-oxo-3-phenylthiazolidin-2-ylidene)-3-(1H-indol-3-yl)-3-oxopropanenitrile
Description
The compound “(E)-2-(5-benzyl-4-oxo-3-phenylthiazolidin-2-ylidene)-3-(1H-indol-3-yl)-3-oxopropanenitrile” is a thiazolidinone derivative characterized by a central thiazolidin-4-one core substituted with benzyl and phenyl groups at positions 5 and 3, respectively. The (E)-configured exocyclic double bond at position 2 is conjugated with a cyano-substituted propanenitrile moiety, while position 3 is functionalized with a 1H-indol-3-yl group via a ketone linkage. This structure combines pharmacophoric elements of thiazolidinones (noted for antimicrobial, anticancer, and anti-inflammatory activities) with indole motifs, which are prevalent in bioactive natural products and pharmaceuticals .
The compound’s synthesis likely follows a Knoevenagel condensation pathway, analogous to related thiazolidinone derivatives, where a thiazolidinone precursor reacts with a nitrile-containing electrophile under basic conditions (e.g., sodium ethoxide or K₂CO₃) . Structural elucidation of such compounds often employs X-ray crystallography, with refinement programs like SHELX being widely used for small-molecule analysis .
Properties
IUPAC Name |
(2E)-2-(5-benzyl-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)-3-(1H-indol-3-yl)-3-oxopropanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H19N3O2S/c28-16-21(25(31)22-17-29-23-14-8-7-13-20(22)23)27-30(19-11-5-2-6-12-19)26(32)24(33-27)15-18-9-3-1-4-10-18/h1-14,17,24,29H,15H2/b27-21+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSJVUGIZGCYPQU-SZXQPVLSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2C(=O)N(C(=C(C#N)C(=O)C3=CNC4=CC=CC=C43)S2)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CC2C(=O)N(/C(=C(/C#N)\C(=O)C3=CNC4=CC=CC=C43)/S2)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-2-(5-benzyl-4-oxo-3-phenylthiazolidin-2-ylidene)-3-(1H-indol-3-yl)-3-oxopropanenitrile is a thiazolidinone derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Thiazolidinones are known for their potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, focusing on its pharmacological effects, structure-activity relationships, and potential clinical applications.
Chemical Structure
The compound features a thiazolidinone core, which is a key structural motif known for its biological relevance. The presence of the indole ring further enhances its pharmacological profile. The molecular structure can be represented as:
Antimicrobial Activity
Thiazolidinone derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds with similar structures exhibit significant antibacterial and antifungal activities. For instance, studies have shown that 4-oxo-thiazolidinones demonstrate efficacy against various bacterial strains such as Escherichia coli, Staphylococcus aureus, and fungal pathogens like Candida albicans .
| Microorganism | Activity |
|---|---|
| Escherichia coli | Antibacterial |
| Staphylococcus aureus | Antibacterial |
| Candida albicans | Antifungal |
| Pseudomonas aeruginosa | Antibacterial |
Anticancer Activity
The anticancer potential of thiazolidinone derivatives is attributed to their ability to inhibit various cancer cell lines. For example, certain derivatives have shown to inhibit the growth of melanoma cells by reducing tyrosinase activity, which is crucial in melanogenesis . The structure of the compound suggests it may also interact with specific cellular targets involved in cancer progression.
Anti-inflammatory Effects
Thiazolidinones are recognized for their anti-inflammatory properties as well. Compounds similar to this compound have been reported to reduce inflammation markers in various experimental models .
Structure-Activity Relationship (SAR)
The biological activity of thiazolidinone derivatives is significantly influenced by their structural components. Modifications at different positions of the thiazolidinone ring can enhance or diminish their pharmacological effects. For instance:
- Substituents on the benzyl group : Varying the substituents on the benzyl moiety can alter the compound's lipophilicity and interaction with biological targets.
- Indole ring modifications : Changes in the indole structure can influence the compound's binding affinity to specific receptors or enzymes.
Case Study 1: Antimicrobial Evaluation
In a recent study evaluating a series of thiazolidinone derivatives, compounds similar to this compound were tested against several bacterial strains. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics, highlighting their potential as new antimicrobial agents .
Case Study 2: Anticancer Potential
Another investigation focused on the anticancer effects of thiazolidinone derivatives on human melanoma cell lines. The study found that specific modifications led to enhanced inhibition of cell proliferation and induction of apoptosis, suggesting that these compounds could be developed into effective cancer therapeutics .
Scientific Research Applications
Synthesis and Structural Characteristics
The compound can be synthesized through various methodologies involving thiazolidinone derivatives, typically utilizing reactions with substituted ylidene hydrazine carbothioamides and other reagents. The synthesis often involves the use of dimethyl acetylenedicarboxylate or similar compounds, leading to a range of thiazolidinone derivatives that exhibit significant biological activities .
Key Synthetic Pathways
Antimicrobial Properties
Studies have indicated that thiazolidinone derivatives, including (E)-2-(5-benzyl-4-oxo-3-phenylthiazolidin-2-ylidene)-3-(1H-indol-3-yl)-3-oxopropanenitrile, exhibit potent antimicrobial activity. These compounds have been tested against various bacterial strains and fungi, demonstrating efficacy comparable to established antibiotics .
Antitumor Activity
The compound has shown promise in cancer research, particularly in inhibiting tumor growth. In vitro studies have demonstrated that it can induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent. The mechanism of action appears to involve the disruption of cellular signaling pathways critical for cancer cell survival .
Antituberculosis Potential
Recent computational studies suggest that derivatives of thiazolidinones can serve as effective antituberculosis agents. Molecular docking studies have indicated strong binding affinities to targets associated with Mycobacterium tuberculosis, positioning these compounds as potential alternatives to traditional treatments .
Computational Studies
Density Functional Theory (DFT) calculations have been employed to elucidate the electronic structure and stability of this compound. These studies reveal significant intramolecular charge transfer interactions that contribute to the compound's stability and reactivity .
Molecular Docking Analysis
Molecular docking studies have provided insights into the binding interactions between this compound and various biological targets. The results suggest that the compound can effectively bind to active sites of proteins involved in disease pathways, which is critical for its therapeutic applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of this compound can be compared to several analogs within the thiazolidinone and indole-containing families. Below is a detailed analysis based on structural motifs, synthesis, and reported biological activities:
Table 1: Structural and Functional Comparison of Thiazolidinone Derivatives
Key Observations
Structural Diversity: The target compound’s indole-3-yl group distinguishes it from analogs like 18a (pyrazolyl) and 3 (oxadiazolyl), which may influence receptor binding or solubility. Unlike methylofuran, which serves as a cofactor in microbial metabolism, the target compound’s synthetic thiazolidinone backbone suggests pharmacological applications .
Synthesis :
- The target compound shares synthetic strategies (e.g., base-catalyzed cyclization) with 18a and 3 , though the choice of electrophile (indole-3-yl carbonyl vs. oxadiazolyl) dictates reaction conditions .
Biological Activity: While direct data for the target compound is unavailable, structurally related thiazolidinones exhibit antimicrobial and anticancer properties. For example, 3 showed activity against Staphylococcus aureus (MIC = 8 µg/mL), and 18a demonstrated kinase inhibition (IC₅₀ ~ 0.5 µM) .
Computational Comparison :
- Similarity coefficients (e.g., Tanimoto index) could quantify structural overlap between the target compound and analogs. For instance, the indole moiety may reduce similarity to 3 but increase overlap with natural alkaloids .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
